2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
Description
2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of phenoxy, furan, and thiophene moieties
Properties
Molecular Formula |
C21H23NO3S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C21H23NO3S/c1-15-9-11-26-19(15)13-22(12-18-8-5-10-24-18)20(23)14-25-21-16(2)6-4-7-17(21)3/h4-11H,12-14H2,1-3H3 |
InChI Key |
SYKMHUVNHORRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenoxy Intermediate: Starting with 2,6-dimethylphenol, the phenoxy intermediate is formed through a nucleophilic substitution reaction.
Furan and Thiophene Derivatives: The furan and thiophene derivatives are synthesized separately through standard organic reactions involving furan and thiophene precursors.
Coupling Reactions: The final step involves coupling the phenoxy intermediate with the furan and thiophene derivatives using amide bond formation techniques, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione, while reduction of the amide bond can yield the corresponding amine.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism of action is often linked to the inhibition of specific kinases involved in cell proliferation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the denaturation of proteins, which is a key factor in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary screening has shown that compounds related to this structure possess antimicrobial properties against various pathogens. The presence of the furan and thiophene rings is believed to contribute to this activity, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized several derivatives based on the core structure of 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide and tested their cytotoxicity against cancer cell lines. The results demonstrated that certain modifications led to enhanced activity against HCT-116 cells, supporting the hypothesis that structural variations can significantly influence biological efficacy .
Case Study 2: Inhibition of Inflammation
A separate investigation focused on the anti-inflammatory potential of related compounds through in vitro assays measuring protein denaturation inhibition. The results indicated that these compounds could effectively reduce inflammation markers, suggesting their utility in therapeutic contexts for inflammatory diseases .
Mechanism of Action
The mechanism by which 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)acetamide: Lacks the furan and thiophene moieties, making it less versatile in terms of chemical reactivity and applications.
N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide: Lacks the phenoxy group, which may reduce its potential in certain applications.
Uniqueness
2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is unique due to the combination of phenoxy, furan, and thiophene moieties in a single molecule
Biological Activity
The compound 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide , also known as D062-0648, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H25NO3
- IUPAC Name : 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
- SMILES Notation : Cc1ccc(CN(Cc2ccco2)C(COc2c(C)cccc2C)=O)cc1
- InChI Key : MDL Number (MFCD)
The compound features a complex structure with multiple functional groups that may contribute to its biological activity.
Antitumor Activity
Recent studies indicate that compounds similar to D062-0648 exhibit significant antitumor properties. For instance, derivatives with furan and thiophene moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The proposed mechanisms of action for D062-0648 include:
- Inhibition of Cell Proliferation : Studies demonstrate that the compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways.
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in malignant cells, which is a desirable effect in cancer therapeutics.
- Anti-inflammatory Properties : In vitro assays suggest that D062-0648 may reduce inflammatory markers, which could play a role in tumor microenvironment modulation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of D062-0648. The following factors are considered:
- Substituent Effects : The presence of methyl groups on the phenoxy ring enhances lipophilicity and bioavailability.
- Furan and Thiophene Influence : These heterocycles contribute to increased interactions with biological targets, potentially enhancing efficacy against cancer cells.
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits growth in cancer cell lines | |
| Apoptosis Induction | Triggers programmed cell death | |
| Anti-inflammatory | Reduces inflammatory markers |
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of D062-0648 on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.
Study 2: In Vivo Assessment
In vivo studies using murine models demonstrated that administration of D062-0648 resulted in reduced tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
